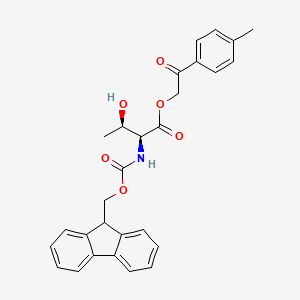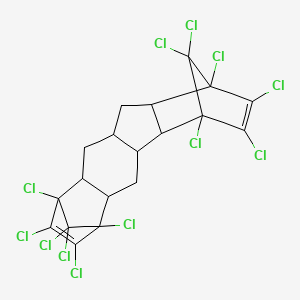
N-Methyl-β-alanine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-β-alanine-d3 is a deuterated form of N-Methyl-β-alanine, a β-amino acid derivative. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-β-alanine-d3 typically involves the methylation of β-alanine followed by the introduction of deuterium. One common method includes the reaction of β-alanine with methyl iodide in the presence of a base such as sodium hydroxide. The resulting N-Methyl-β-alanine is then subjected to deuterium exchange using deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the efficient incorporation of deuterium. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of deuteration .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-β-alanine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces primary amines .
Applications De Recherche Scientifique
N-Methyl-β-alanine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: this compound is used in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It finds applications in the synthesis of deuterated compounds for various industrial processes.
Mécanisme D'action
The mechanism of action of N-Methyl-β-alanine-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins and peptides, affecting their stability and function. The presence of deuterium can alter the rate of enzymatic reactions and metabolic processes, providing insights into the underlying biochemical mechanisms .
Comparaison Avec Des Composés Similaires
N-Methyl-β-alanine: The non-deuterated form of the compound.
β-Alanine: A precursor in the synthesis of N-Methyl-β-alanine.
N-Methyl-α-alanine: An isomer with the methyl group attached to the α-carbon instead of the β-carbon.
Uniqueness: N-Methyl-β-alanine-d3 is unique due to its deuterium content, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracing in metabolic and kinetic studies, making it a valuable tool in various scientific disciplines .
Propriétés
Numéro CAS |
1216493-51-4 |
|---|---|
Formule moléculaire |
C4H9NO2 |
Poids moléculaire |
106.139 |
Nom IUPAC |
3-(trideuteriomethylamino)propanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)/i1D3 |
Clé InChI |
VDIPNVCWMXZNFY-FIBGUPNXSA-N |
SMILES |
CNCCC(=O)O |
Synonymes |
N-Methyl-β-aminopropionic Acid-d3; 3-(Methylamino)propionic acid-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


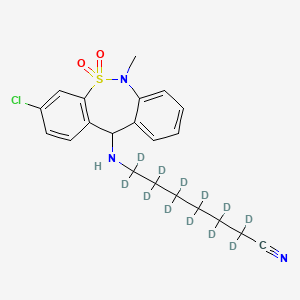
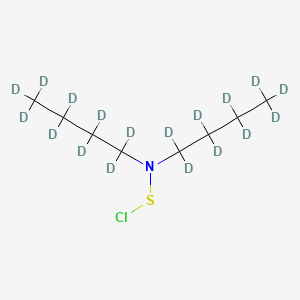
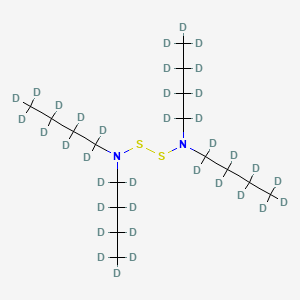
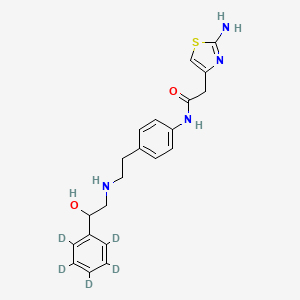
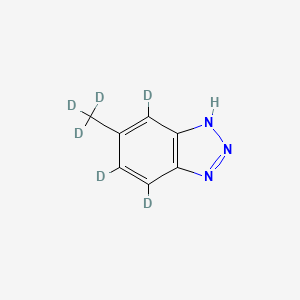
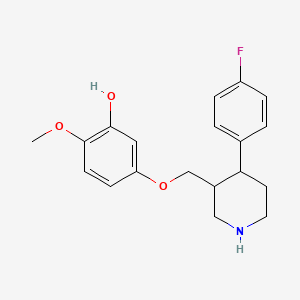
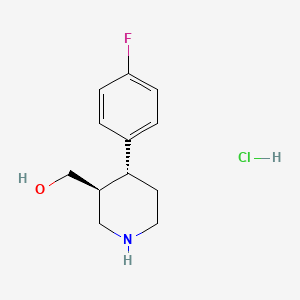
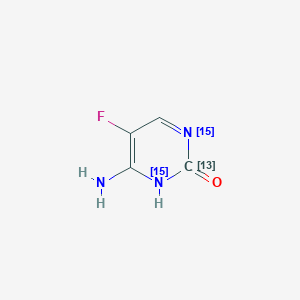
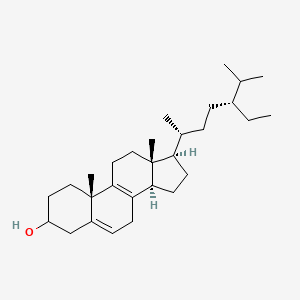
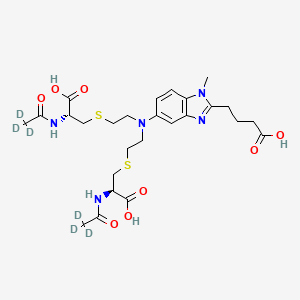
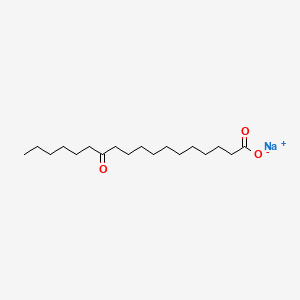
![Prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B565044.png)
